molecular formula C17H15N5O3 B2477811 5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923226-62-4

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2477811
CAS No.: 923226-62-4
M. Wt: 337.339
InChI Key: JVCFRRQXEFMWQK-UHFFFAOYSA-N
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Description

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a recognized chemical tool in biochemical research, identified as a potent and selective macrodomain inhibitor of PARP14, also known as BAL3. This compound was first reported in a landmark study published in Nature Communications as a key molecule for probing the biological functions of this mono-ADP-ribosyltransferase. Its primary research value lies in its ability to selectively inhibit the catalytic activity of PARP14's second macrodomain, which is crucial for its role in ADP-ribose binding and hydrolase activity. By targeting PARP14, this inhibitor provides a powerful means to investigate the protein's significant role in cancer-relevant signaling pathways, including STAT6-dependent gene expression, and its function in the resolution of the DNA damage response. Researchers utilize this compound to dissect the mechanisms underlying interleukin-4 (IL-4) signaling in macrophages, a process critical to immune regulation and allergic inflammation. Its application extends to studies focused on cancer cell proliferation, metastasis, and the tumor microenvironment, offering insights for potential therapeutic strategies. The specificity of this inhibitor makes it an invaluable asset for exploring the non-redundant functions of PARP14 separate from other PARP family members, thereby advancing our understanding of cell signaling, DNA repair, and immunometabolism.

Properties

IUPAC Name

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3/c1-11-7-9-13(10-8-11)21-12(2)16(19-20-21)17(23)18-14-5-3-4-6-15(14)22(24)25/h3-10H,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCFRRQXEFMWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. The subsequent steps involve the introduction of the methyl, methylphenyl, and nitrophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, such as copper(I) iodide, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic reagents like sodium azide (NaN3) or alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The nitrophenyl group may also play a role in the compound’s bioactivity by participating in redox reactions or forming hydrogen bonds with target molecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar bioactivities.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups often have similar redox properties and can participate in similar chemical reactions.

    Carboxamide derivatives: These compounds have similar structural features and can be used in similar applications.

Uniqueness

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of its triazole ring, nitrophenyl group, and carboxamide functionality. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

5-methyl-1-(4-methylphenyl)-N-(2-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has gained attention for its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from various research studies.

Synthesis

The synthesis of this compound involves several steps:

  • Cycloaddition Reaction : The triazole ring is typically formed through a cycloaddition reaction between an azide and an alkyne.
  • Substitution Reactions : Methyl and phenyl groups are introduced through various substitution reactions.
  • Catalysts and Solvents : Common catalysts include copper(I) iodide, with solvents like dimethylformamide (DMF) facilitating the reactions .

Anticancer Activity

Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of triazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) with IC50 values ranging from 1.1 μM to 2.6 μM .
  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of thymidylate synthase, a key enzyme in DNA synthesis. Compounds have demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties:

  • Inhibition Studies : Certain derivatives have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The antimicrobial efficacy is linked to structural features that enhance binding to bacterial enzymes .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Some derivatives have demonstrated AChE inhibitory activity, which is crucial for treating neurodegenerative diseases. For example, specific compounds showed IC50 values around 0.23 μM, indicating strong inhibitory potential compared to standard drugs .

Case Studies

StudyFindings
El-Hiti et al. (2018)Identified significant anticancer activity in triazole derivatives with specific structural modifications enhancing potency .
Research on Triazole Hybrids (2023)Highlighted the dual-binding site inhibition mechanism of certain triazole derivatives against AChE, providing insights into their therapeutic potential in Alzheimer's disease .
Antimicrobial EvaluationDemonstrated effective inhibition against multiple bacterial strains with varying degrees of potency based on structural variations in the triazole ring .

The biological activity of this compound can be attributed to:

  • Binding Interactions : The triazole ring facilitates binding to target enzymes or receptors through hydrogen bonds and π–π interactions.
  • Redox Activity : The nitrophenyl group may participate in redox reactions that further enhance bioactivity .

Q & A

Q. Key Optimization Parameters :

ParameterOptimal ConditionImpact
CatalystCuI (5 mol%)Minimizes side products
SolventDMF (anhydrous)Enhances coupling efficiency
Temperature0°C → RT (slow warming)Prevents decomposition

Basic: How should researchers characterize the molecular structure and confirm regioselectivity of the triazole ring?

Methodological Answer:
Regioselectivity (1,4- vs. 1,5-disubstituted triazole) is confirmed via:

  • NMR Spectroscopy : ¹H NMR shows distinct peaks for triazole protons (δ 7.8–8.2 ppm for 1,4-isomer; δ 7.2–7.6 ppm for 1,5-isomer) .
  • X-ray Crystallography : Resolve ambiguity by growing single crystals (solvent: DCM/hexane) and analyzing bond angles (e.g., N1–C4–C5 = 109.5° for 1,4-regioisomer) .
  • IR Spectroscopy : Confirm carboxamide formation via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .

Advanced: How can crystallographic data resolve discrepancies in reported biological activities of triazole derivatives?

Methodological Answer:
Contradictions in biological data (e.g., antimicrobial vs. anticancer activity) often arise from substituent effects or assay variability . To address this:

Structural Analysis : Compare X-ray structures (e.g., torsion angles, hydrogen bonding) of active vs. inactive analogs. For example, the nitrophenyl group in the target compound enhances π-π stacking with kinase ATP-binding pockets .

SAR Studies : Synthesize derivatives with systematic substituent variations (e.g., –NO₂ → –NH₂) and test in standardized assays (e.g., MTT for cytotoxicity).

Computational Validation : Perform molecular docking (AutoDock Vina) to predict binding affinities against targets like EGFR or COX-2 .

Q. Validation Metrics :

  • Dynamic Light Scattering (DLS) for particle size.
  • LC-MS/MS to quantify cellular uptake.

Advanced: How can researchers reconcile conflicting data on metabolic stability in hepatic microsomal assays?

Methodological Answer:
Discrepancies may stem from species-specific metabolism or assay conditions . To resolve:

Cross-Species Comparison : Test stability in human vs. rat liver microsomes (HLM/RLM) with NADPH cofactor .

Metabolite ID : Use LC-HRMS to identify oxidation (e.g., –CH₃ → –COOH) or nitro-reduction pathways .

Enzyme Inhibition : Co-incubate with CYP3A4 inhibitors (ketoconazole) to assess isoform-specific degradation .

Q. Example Half-Life Data :

Speciest₁/₂ (min)Major Metabolite
Human45Nitro-reduced amine
Rat12Methyl-oxidized acid

Basic: What are the best practices for evaluating in vitro cytotoxicity while avoiding assay interference?

Methodological Answer:

Assay Selection : Use resazurin (Alamar Blue) over MTT for nitro-containing compounds to avoid false positives from nitroreductase activity .

Controls : Include a vehicle control (DMSO) and positive control (doxorubicin).

Dose Range : Test 0.1–100 µM with 48–72 hr exposure (logarithmic spacing).

Confirmatory Assays : Validate hits with clonogenic or caspase-3/7 activation assays .

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